molecular formula C21H22F2N4O2S2 B2814212 N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 896022-19-8

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2814212
CAS No.: 896022-19-8
M. Wt: 464.55
InChI Key: GMEGGOPMNCIEFR-UHFFFAOYSA-N
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Description

N-[5-({[(2,4-Difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic hybrid molecule combining a 1,3,4-thiadiazole core, an adamantane carboxamide moiety, and a 2,4-difluorophenyl-derived sulfanyl side chain. The 2,4-difluorophenyl group may enhance binding affinity to target proteins due to fluorine’s electronegativity and its ability to participate in hydrophobic interactions.

Properties

IUPAC Name

N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2S2/c22-14-1-2-16(15(23)6-14)24-17(28)10-30-20-27-26-19(31-20)25-18(29)21-7-11-3-12(8-21)5-13(4-11)9-21/h1-2,6,11-13H,3-5,7-10H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEGGOPMNCIEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole core. The adamantane moiety can be introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiadiazole intermediate.

The difluorophenyl group is often introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the difluorophenyl group with a halogenated thiadiazole intermediate in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the adamantane moiety can be reduced to form alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the adamantane moiety can provide structural rigidity and stability to the molecule .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with 1,3,4-Thiadiazole-Adamantane Hybrids (Compounds 60 and 61)

describes two structurally related adamantane-1-carboxamide derivatives (compounds 60 and 61 ) featuring dihydroxyphenyl substituents instead of the 2,4-difluorophenyl group. Key differences include:

  • Substituent Effects : The dihydroxyphenyl groups in 60 (3,4-dihydroxy) and 61 (2,3-dihydroxy) enable hydrogen bonding with biological targets, whereas the 2,4-difluorophenyl group in the target compound prioritizes hydrophobic and halogen-bonding interactions.
  • Biological Activity: Compounds 60 and 61 were evaluated against HT-29 (colon) and MCF-7 (breast) cancer cell lines, with 60 showing superior activity (IC₅₀ ~12 μM in HT-29).

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Compound Substituent Key Functional Groups Reported IC₅₀ (μM)
Target Compound 2,4-Difluorophenyl -F, -S-, adamantane N/A
Compound 60 3,4-Dihydroxyphenyl -OH, adamantane ~12 (HT-29)
Compound 61 2,3-Dihydroxyphenyl -OH, adamantane ~18 (HT-29)
Comparison with Thiazole-Based Adamantane Carboxamides

details N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide, which replaces the 1,3,4-thiadiazole core with a thiazole ring. Notable contrasts include:

  • Heterocyclic Core: The thiazole ring (one nitrogen, one sulfur) vs. 1,3,4-thiadiazole (two nitrogens, one sulfur) alters electronic properties.
  • Biological Targets : Thiazole derivatives are often associated with kinase inhibition, whereas 1,3,4-thiadiazoles are linked to tubulin polymerization disruption .
Comparison with Dichlorophenyl-Thiadiazole Derivatives

highlights N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide , which shares a 1,3,4-thiadiazole backbone but differs in substituents:

  • Halogenation : The 2,4-dichlorophenyl group in this compound vs. 2,4-difluorophenyl in the target compound. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine.
  • Crystallographic Data: The dichlorophenyl derivative crystallizes in a monoclinic system (space group P2₁/c) with a mean C–C bond length of 1.504 Å, suggesting a rigid conformation that could influence target binding .

Research Implications and Limitations

  • Structural Optimization : Fluorine substitution may improve bioavailability over hydroxylated analogs (e.g., 60 , 61 ) but requires validation via pharmacokinetic studies.
  • Data Gaps : Direct comparisons of cytotoxicity, selectivity, and mechanistic data for the target compound are absent in current literature. Future studies should prioritize side-by-side evaluations with the analogs discussed here.

Q & A

Q. What structural features of this compound contribute to its biological activity?

The compound integrates a 1,3,4-thiadiazole ring, an adamantane core, and a 2,4-difluorophenylcarbamoyl group. The thiadiazole moiety is associated with antimicrobial and anticancer properties due to its electron-rich structure, enabling interactions with biological targets like enzymes or DNA. The adamantane core enhances metabolic stability and lipophilicity, improving membrane permeability. The 2,4-difluorophenyl group may optimize binding affinity via halogen bonding and steric effects .

Q. What are the key steps in synthesizing this compound?

Synthesis typically involves:

  • Step 1: Formation of the thiadiazole ring via cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
  • Step 2: Functionalization with a sulfanyl group using mercaptoacetic acid derivatives.
  • Step 3: Coupling the thiadiazole intermediate with adamantane-1-carboxamide via nucleophilic substitution or carbodiimide-mediated amidation. Key reagents include EDCl/HOBt for amide bond formation, and solvents like DMF or THF. Reaction temperatures range from 0°C (for sensitive steps) to reflux .

Q. How is the compound characterized post-synthesis?

Characterization methods include:

  • NMR Spectroscopy: Confirms molecular structure (e.g., adamantane protons at δ 1.6–2.1 ppm).
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 505.12).
  • HPLC: Assesses purity (>95% required for biological assays). Thermal stability is evaluated via TGA/DSC, showing decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values (e.g., varying potency against MCF-7 vs. HeLa cells) may arise from assay conditions (e.g., serum concentration, incubation time). Mitigation strategies:

  • Orthogonal Assays: Combine MTT, apoptosis (Annexin V), and cell-cycle analysis.
  • Structural Confirmation: Use X-ray crystallography (as in ) to rule out batch-dependent impurities.
  • Dose-Response Curves: Ensure consistency in solvent (DMSO ≤0.1%) and controls .

Q. What methodologies optimize solubility for in vivo studies?

The compound’s poor aqueous solubility (logP ~4.2) can be addressed via:

  • Co-solvents: Use Cremophor EL or cyclodextrins.
  • Prodrug Design: Introduce phosphate esters or PEGylation at the carboxamide group.
  • Nanoformulation: Encapsulate in liposomes (size: 100–200 nm, PDI <0.2) .

Q. What experimental approaches elucidate its mechanism of action?

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Cellular Thermal Shift Assay (CETSA): Identify target proteins by measuring thermal stabilization.
  • Molecular Docking: Use Schrödinger Suite or AutoDock to predict binding modes with β-tubulin or topoisomerase II .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Modify Thiadiazole Substituents: Replace sulfanyl with sulfonyl to enhance electrophilicity.
  • Adamantane Substitution: Introduce hydroxyl groups to improve solubility without compromising stability.
  • Fluorophenyl Optimization: Test 2,4-difluoro vs. 3,5-difluoro analogs for selectivity. SAR data can be tabulated as:
DerivativeThiadiazole ModIC50 (µM, MCF-7)Solubility (mg/mL)
ParentSulfanyl1.20.05
Analog ASulfonyl0.80.03
Analog BHydroxyl-adam.1.50.20

Methodological Notes

  • Data Validation: Cross-reference PubChem (CID: 129728556) and peer-reviewed journals for reproducibility.
  • Advanced Techniques: Prioritize X-ray crystallography (e.g., ) and CETSA for mechanistic studies.

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